molecular formula C10H8N4 B1459865 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2095410-75-4

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1459865
CAS No.: 2095410-75-4
M. Wt: 184.2 g/mol
InChI Key: XDWKEXAOFVJTNC-UHFFFAOYSA-N
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Description

“2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 2095410-75-4 . It has a molecular weight of 184.2 and its IUPAC name is also "this compound" . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant Activity : A study demonstrated the use of a similar compound as a key intermediate in synthesizing polyfunctionally substituted heterocycles, such as pyrazoles and thiophene derivatives, showing antioxidant activity comparable to ascorbic acid (A. El‐Mekabaty, 2015).
  • Antitumor and Antimicrobial Activities : Another research focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives, exhibiting notable antibacterial and antifungal properties, with some compounds showing significant antitumor activity against liver cell lines (M. El-Borai et al., 2012).

Material Science Applications

  • Luminescent Materials : The hydrothermal synthesis of mixed-ligand luminescent Cd(II) frameworks using a novel ligand related to 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile demonstrated the potential of these compounds in constructing luminescent frameworks with diverse structural motifs and functional properties (H. Cai et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis of Congested Pyridines and Pyrimidines : Research indicated an efficient synthesis approach for various congested pyridines and (pyrimidin-4-yl)acetonitriles, underscoring the versatility of such compounds in chemical transformations (R. Pratap et al., 2007).

Novel Compound Synthesis

  • Synthesis of Thiohydrazonates and Pyrazolo[3,4-b]pyridines : A novel approach was used to synthesize thiohydrazonates and pyrazolo[3,4-b]pyridines, starting from derivatives of 1H-pyrazole-4-carbaldehyde, with certain compounds exhibiting high inhibitory activity against bacterial strains, indicating the therapeutic potential of these synthesized molecules (Ahmed E. M. Mekky, S. Sanad, 2019).

Safety and Hazards

While specific safety and hazard information for “2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

2-(3-pyridin-4-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWKEXAOFVJTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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